molecular formula C16H20O4 B14690489 (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene CAS No. 25215-62-7

(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene

Cat. No.: B14690489
CAS No.: 25215-62-7
M. Wt: 276.33 g/mol
InChI Key: AAFCVNRTKWSHAI-MKWAYWHRSA-N
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Description

(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is a compound that combines the properties of both (Z)-4-butoxy-4-oxobut-2-enoic acid and styrene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene typically involves the reaction of (Z)-4-butoxy-4-oxobut-2-enoic acid with styrene under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, free radical polymerization is a common method used to synthesize copolymers involving styrene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized to ensure high efficiency and cost-effectiveness. Emulsion polymerization and suspension polymerization are commonly used techniques in the production of styrene-based copolymers .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is used as a monomer in the synthesis of copolymers. These copolymers have applications in various fields, including materials science and polymer chemistry .

Biology

In biological research, the compound is used to study the interactions between polymers and biological molecules. It is also used in the development of drug delivery systems and biomaterials .

Medicine

In medicine, this compound is explored for its potential use in creating biocompatible materials for implants and prosthetics. Its unique properties make it suitable for applications in tissue engineering and regenerative medicine .

Industry

In the industrial sector, the compound is used in the production of various polymer-based products, including coatings, adhesives, and sealants. Its versatility and chemical stability make it a valuable component in many industrial applications .

Mechanism of Action

The mechanism of action of (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the resulting materials, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is unique due to its combination of properties from both (Z)-4-butoxy-4-oxobut-2-enoic acid and styrene. This combination allows for the creation of materials with specific and desirable characteristics, making it a valuable compound in various fields .

Properties

CAS No.

25215-62-7

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene

InChI

InChI=1S/C8H12O4.C8H8/c1-2-3-6-12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3,(H,9,10);2-7H,1H2/b5-4-;

InChI Key

AAFCVNRTKWSHAI-MKWAYWHRSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=CC(=O)O.C=CC1=CC=CC=C1

Related CAS

25215-62-7

Origin of Product

United States

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